molecular formula C5H10O5 B1346912 Alpha-d-xylopyranose CAS No. 6763-34-4

Alpha-d-xylopyranose

Cat. No. B1346912
CAS RN: 6763-34-4
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-LECHCGJUSA-N
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Description

Alpha-D-xylose is a D-xylopyranose with an alpha-configuration at the anomeric position. It has a role as an algal metabolite . It is a natural product found in Primula veris, Prunus avium, and other organisms .


Synthesis Analysis

D-xylose is the main constituent of hemicelluloses, the second most abundant polysaccharide in nature after cellulose . General routes for the preparation of β-xylopyranosides include chemical and enzymatic pathways . A novel synthesis of nucleotide sugars was conducted to prepare UDP-α-D-xylose and UDP-β-L-arabinose without utilizing protection strategies or advanced purification techniques .


Molecular Structure Analysis

The molecular formula of Alpha-d-xylopyranose is C5H10O5 . Its average mass is 150.130 Da and its monoisotopic mass is 150.052826 Da .


Chemical Reactions Analysis

The gas-phase pyrolytic reactivity of β-D-xylopyranose has been thoroughly investigated using computational strategies rooted in quantum chemistry . The initial stages of β-D-xylopyranose pyrolysis have been specifically targeted to gain a deeper understanding of its reaction kinetics .


Physical And Chemical Properties Analysis

Alpha-D-xylopyranose is a pentose, a monosaccharide in which the carbohydrate moiety contains five carbon atoms .

Scientific Research Applications

Catalytic Versatility in Enzymatic Reactions

Alpha-d-xylopyranose has been studied for its role in enzymatic reactions. One significant finding is from the research on the enzyme Bacillus pumilus beta-xylosidase. This enzyme, initially thought to hydrolyze only a narrow range of beta-D-xylosidic substrates, was found to catalyze various glycosylation reactions involving both alpha- and beta-D-xylopyranosyl fluoride. The study suggests that alpha-D-xylopyranose can be specifically converted to alpha-D-xylose by this enzyme, indicating its potential in stereochemical transformations (Kasumi et al., 1987).

Synthesis and Industrial Applications

Alpha-d-xylopyranose is central in the synthesis of β-xylopyranosides, which have garnered interest for their applications in various fields. The synthesis pathways, both chemical and enzymatic, of these molecules have been explored, highlighting their uses in enzyme inhibition, surfactants, and activators in glycosaminoglycan biosynthesis (Brusa et al., 2015).

Cytochemical Identification and Binding Studies

Research on the alpha-D-glucosidase enzyme demonstrates its ability to recognize alpha-D-xylosyl terminal residues, highlighting the specificity of alpha-D-xylopyranose in biochemical processes. This study suggests its potential in identifying structural features of macromolecules in plant cell walls (Ruel & Joseleau, 1990). Additionally, studies on the binding of D-xylose and n-alkyl beta-D-xylopyranosides to beta-D-xylosidase from Bacillus pumilus have provided insights into the hydrophobic forces involved in binding and the enzyme's lack of distinction between alpha- and beta-D-xylopyranose (Kersters-Hilderson et al., 1980).

Enzymatic Analysis and Protein Synthesis

Alpha-d-xylopyranose has been used in studies analyzing the biochemical properties of enzymes. For instance, a bifunctional protein from Butyrivibrio fibrisolvens, which exhibits both beta-D-xylosidase and alpha-L-arabinofuranosidase activities, was identified and sequenced, demonstrating the potential of alpha-d-xylopyranose in understanding complex enzymatic systems (Utt et al., 1991).

Material Synthesis and Structural Analysis

Studies have explored the synthesis of polymers and compounds involving alpha-d-xylopyranose. For example, attempts to synthesize stereoregular polymers from derivatives of alpha-d-xylopyranose have been made, shedding light on the structural and conformational properties of these molecules (Hori & Nakatsubo, 2001).

Future Directions

Research on Alpha-d-xylopyranose and similar compounds is ongoing, with studies exploring their thermal reactions , potential uses in the synthesis of other compounds , and their role in biological systems .

properties

IUPAC Name

(2S,3R,4S,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-LECHCGJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316752
Record name α-D-Xylopyranose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alpha-d-xylopyranose

CAS RN

6763-34-4, 31178-70-8
Record name α-D-Xylopyranose
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Record name alpha-D-Xylopyranose
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Record name α-D-Xylopyranose
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Record name α-D-Xylopyranose
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Record name α-D-Xylopyranose
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Record name .ALPHA.-D-XYLOPYRANOSE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
F Shafizadeh, GD McGinnis, RA Susott… - The Journal of Organic …, 1971 - ACS Publications
Thermal analysis and chemical studies have shown that crystalline-D-xylopyranose on melting equilibrates with the/3-d form. Heating of thismixture and a variety of/3-D-xylopyranosides …
Number of citations: 67 pubs.acs.org
P Van Bastelaere, W Vangrysperre… - Biochemical …, 1991 - portlandpress.com
… Inhibition constants for the cyclic substrate analogues 5-thio-alpha-D-xylopyranose and alpha-D-xylopyranosyl fluoride and for the acyclic substrate analogue xylitol and its dehydrated …
Number of citations: 49 portlandpress.com
AF Bochkov, AV Rodionov - 1975 - osti.gov
Synthesis of d-xylose labelled with tritium in position 5 and of its derivatives 1,2,4-orthoacetyl-3-O-acetyl-$alpha$-d-xylopyranose-5-$sup 3$H and 1,5-anhydro-2-3-di-O-acetyl-$beta$-d-xylofuranose-5-$sup 3$H (Journal Article) …
Number of citations: 0 www.osti.gov
G Kothe, P Luger, H Paulsen - Acta Crystallographica Section B …, 1976 - scripts.iucr.org
Cx: O7HlsF, monoclinic, P21, a= 12.219 (3), b= 5.636 (4), c= 10.266 (4) A,/3= 105.80 (2), Z= 2, Dx= 1.35 g cm-a. The title compound originates in small quantities in the synthesis of 2, 3, …
Number of citations: 15 scripts.iucr.org
A Suma, BD Ashika, CL Roy, S Naresh… - World Journal of …, 2018 - wjpsonline.com
Vitis Vinifera seed is a member of vitaceae family which contains high phenolic procyanidins, Gallic acid, Catechin, Anthocyanin, Vitamin E, linoleic acid and flavonoids. Our present …
Number of citations: 9 wjpsonline.com
W ZMUDZIŃSKI - Physicochem. Probl. Miner. Process, 2010 - researchgate.net
In the presented paper preliminary results of glucose oxidation on illuminated titania are reported. For comparison, results of direct glucose photolysis are also included. At high glucose …
Number of citations: 6 www.researchgate.net
K Devasvaran, B Alallam, V Lim - Industrial Crops and Products, 2023 - Elsevier
… ALK_CNP had one sugar that was discriminant (D-xylopyranose), UL_CNP had two sugars that were discriminant (alpha-D-xylopyranose and glucopyranose), HW_CNP also had two …
Number of citations: 0 www.sciencedirect.com
SHAFIZAD. F, GD MCGINNIS… - JOURNAL OF …, 1971 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 1
AF Bochkov, OBRUCHNI. IV… - IZVESTIYA …, 1971 - MEZHDUNARODNAYA KNIGA 39 …
Number of citations: 1
AF Bochkov, OBRUCHNI. IV… - ZHURNAL …, 1972 - MEZHDUNARODNAYA KNIGA 39 …
Number of citations: 1

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